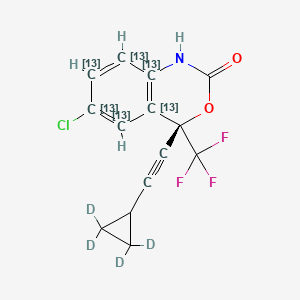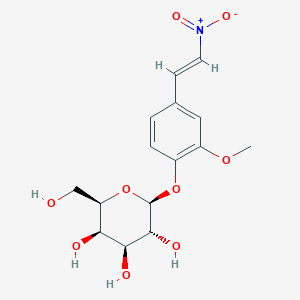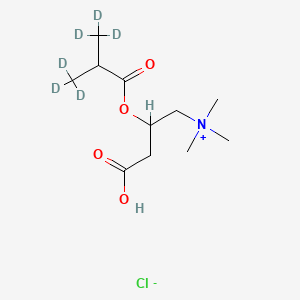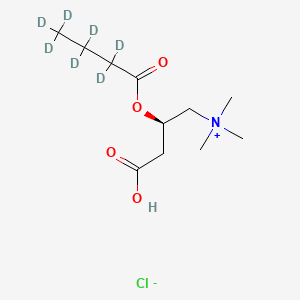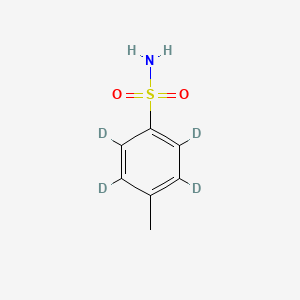
Doxofylline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxofylline-d4 is a deuterated compound of Doxofylline, a methylxanthine derivative with a dioxolane group in position 7. Doxofylline is primarily used in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Doxofylline .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxofylline involves the condensation reaction of theophylline with halogenated acetaldehyde dimethyl acetal in the presence of an acid-binding agent in a polar solvent . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Doxofylline-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the deuterated compound. The production is carried out under stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Doxofylline-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Doxofylline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Doxofylline in the body.
Drug-Protein Interaction Studies: Used to investigate the binding mechanisms of Doxofylline with various proteins, such as lysozyme.
Comparative Efficacy Studies: Used to compare the efficacy and safety profile of Doxofylline with other similar compounds, such as theophylline.
Mechanism of Action
Doxofylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, Doxofylline does not significantly bind to adenosine receptors, which accounts for its better safety profile .
Comparison with Similar Compounds
Doxofylline-d4 is often compared with other xanthine derivatives, such as:
Theophylline: Similar efficacy but Doxofylline has a better safety profile.
Aminophylline: Doxofylline shows comparable efficacy but better safety.
Bamiphylline: Doxofylline has significantly better efficacy and comparable safety.
These comparisons highlight the unique properties of this compound, making it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI Key |
HWXIGFIVGWUZAO-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(C(OC(O1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)([2H])[2H])[2H] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


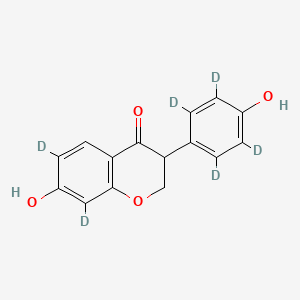


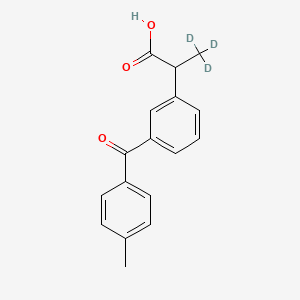
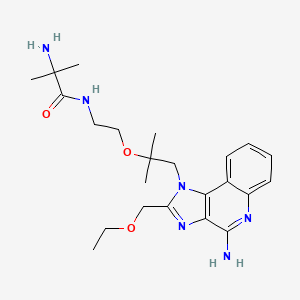
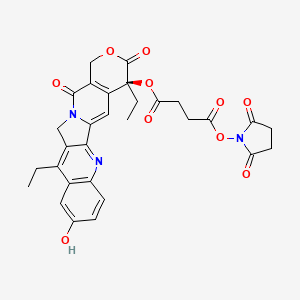
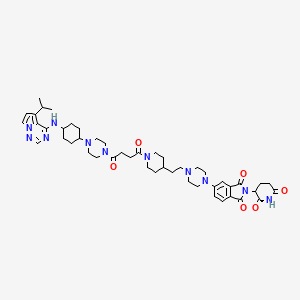
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
